Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dioxopyrrolidinyl group, and an oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate typically involves multiple steps. One common method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . The reaction conditions often require a strong, sterically hindered base such as lithium diisopropylamide (LDA) and a nonprotic solvent to ensure complete conversion to the enolate ion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate has several scientific research applications:
Biology: It may be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylacetoacetate: This compound has a similar structure but lacks the ethoxyphenyl and dioxopyrrolidinyl groups.
Ethyl 3-methyl-2-oxobutyrate: Another similar compound with a simpler structure.
Uniqueness
Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate is unique due to its complex structure, which allows for a wide range of chemical reactions and applications. Its specific functional groups enable it to interact with various molecular targets, making it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C19H23NO6 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl]-3-oxobutanoate |
InChI |
InChI=1S/C19H23NO6/c1-4-25-15-8-6-14(7-9-15)20-17(22)11-13(18(20)23)10-16(12(3)21)19(24)26-5-2/h6-9,13,16H,4-5,10-11H2,1-3H3 |
InChI Key |
WRHLVLONVHDDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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